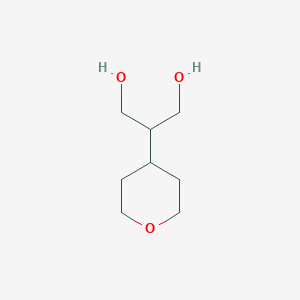![molecular formula C8H14ClNO2 B2598442 Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride CAS No. 2460748-83-6](/img/structure/B2598442.png)
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2460748-83-6 . It has a molecular weight of 191.66 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar bicyclo[2.1.1]hexane compounds has been reported in the literature . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2.ClH/c1-7-3-8(4-7,9-5-7)6(10)11-2;/h9H,3-5H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 191.66 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Synthesis of 2-Azabicyclo[2.1.1]hexanes : The compound serves as a precursor in the synthesis of 2-azabicyclo[2.1.1]hexanes, which are structural analogs of naturally occurring insect antifeedants and have potential applications in organic synthesis and medicinal chemistry. Stevens and Kimpe (1996) highlighted a method for synthesizing these structures by imination and subsequent reductive cyclization of a novel precursor, demonstrating the versatility of such compounds in synthetic organic chemistry (Stevens & Kimpe, 1996).
Medicinal Chemistry Applications
Antidepressant-like Actions : A related compound, DOV 21,947, showcases the potential of azabicyclohexane derivatives in pharmacology. This "triple" reuptake inhibitor demonstrates significant antidepressant-like effects in models, highlighting the therapeutic potential of these compounds in treating depression without significant side effects (Skolnick et al., 2003).
Nonnarcotic Analgesic Agents : The synthesis and clinical trials of Bicifadine, a nonnarcotic analgesic agent, emphasize the importance of 1-aryl-3-azabicyclo[3.1.0]hexanes in developing new pain management solutions. This research illustrates how modifications to the azabicyclohexane structure can yield potent analgesics with a nonnarcotic profile, offering a promising direction for future analgesic drug development (Epstein et al., 1981).
Novel Structural and Mechanistic Insights
Building Blocks for Carbapenem Nuclei : The synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione as a new building block for carbapenem antibiotics showcases the utility of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate derivatives in developing crucial medicinal compounds. This research points to the potential of these compounds in creating novel antibiotics, addressing the growing concern over antibiotic resistance (Katagiri et al., 1985).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Wirkmechanismus
The synthesis of this compound involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . This suggests that the compound might interact with its targets via the bicyclic ring system.
The compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on various factors such as its molecular weight, solubility, and chemical structure. As a general rule, compounds with a molecular weight of less than 500 g/mol and a good balance of hydrophilic and lipophilic groups have better bioavailability .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the lack of specific information, it’s difficult to predict these effects.
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially alter the compound’s structure and hence its activity .
Eigenschaften
IUPAC Name |
methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-7-3-8(4-7,9-5-7)6(10)11-2;/h9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYZNIWRUJFWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(NC2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

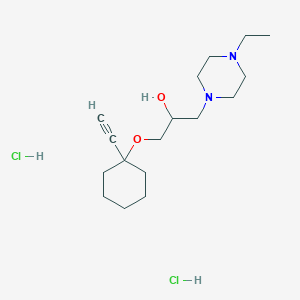

![3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2598362.png)

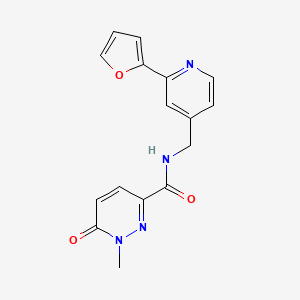
![6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2598366.png)
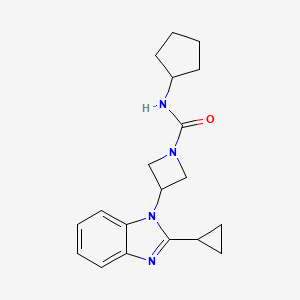
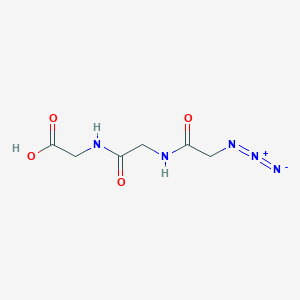
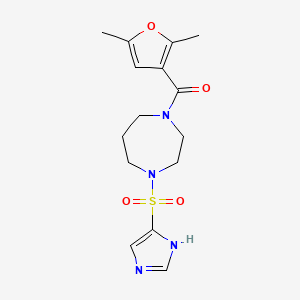
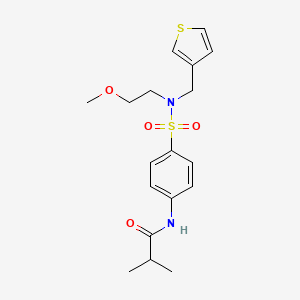
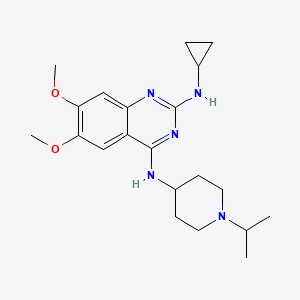
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide](/img/structure/B2598377.png)
![2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2598380.png)
